molecular formula C11H10O5 B8450656 methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate

methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate

Cat. No.: B8450656
M. Wt: 222.19 g/mol
InChI Key: QWITYISTGJEZKV-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate is a useful research compound. Its molecular formula is C11H10O5 and its molecular weight is 222.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

methyl 3-oxo-1,5-benzodioxepine-4-carboxylate

InChI

InChI=1S/C11H10O5/c1-14-11(13)10-7(12)6-15-8-4-2-3-5-9(8)16-10/h2-5,10H,6H2,1H3

InChI Key

QWITYISTGJEZKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)COC2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium t.-butoxide (15.8 g.) dissolved in DMSO (130 ml.) is added dropwise over a 45 minute period to 1,2-bis-carbomethoxymethoxybenzene (18.3 g.) in DMSO (30 ml.) under an atmosphere of nitrogen. The mixture then is stirred 3 hours at ambient temperature and a mixture of acetic acid (16 ml.) and water (200 ml.) is added. The reaction mixture is extracted with benzene, the powdery material removed by filtration and the benzene then dried over magnesium sulfate and the benzene then evaporated leaving 3-oxo-4-carbomethoxy-3,4-dihydro-2H-1,5-benzodioxepin that is used in the following step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
butoxide
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
18.3 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 4.1 g of 60% sodium hydride in 150 ml of xylene is added 0.3 ml of tert-butanol, and a solution of 10 g of methyl 2-methoxycarbonylmethyloxyphenoxyacetate in 100 ml of xylene is added dropwise to the mixture at 140°-150° C. (for 8 hours). To the reaction mixture 7 g of acetic acid is added and the precipitates are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluant: hexane:ethyl acetate=3:1 2:1), to give 6.5 g of methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate as a colorless oil. Mass spectrum m/e: 222 (M+). IR νmaxneat cm-1 : 1750. NMR (CDCl3) δ: 3.75(3H, singlet, OCH3), 4.68 (2H, double doublet, C4 --H), 5.32 (1H, singlet, C2 --H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four

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